molecular formula C19H21N B3045378 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline CAS No. 105825-15-8

1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B3045378
CAS No.: 105825-15-8
M. Wt: 263.4 g/mol
InChI Key: NRTFNXZCLXJPHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline can be synthesized through the condensation of aniline with acetone in the presence of a catalyst. The reaction typically involves the use of metal-exchanged tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to achieve the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of heterogeneous catalysts and microwave-assisted hydrothermal methods are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may also interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline stands out due to its specific structural features and the presence of a benzyl group, which imparts unique chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

1-benzyl-2,2,4-trimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c1-15-13-19(2,3)20(14-16-9-5-4-6-10-16)18-12-8-7-11-17(15)18/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTFNXZCLXJPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)CC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362518
Record name Quinoline, 1,2-dihydro-2,2,4-trimethyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105825-15-8
Record name Quinoline, 1,2-dihydro-2,2,4-trimethyl-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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